Nerolidol

Descripción general

Descripción

Es un líquido incoloro que se encuentra en los aceites esenciales de muchos tipos de plantas y flores, como el neroli, el jengibre, el jazmín, la lavanda, el árbol del té, el Cannabis sativa y la hierba de limón . Peruviol es conocido por su aroma amaderado que recuerda a la corteza fresca y se utiliza ampliamente en perfumería, agentes aromatizantes y productos no cosméticos como detergentes y limpiadores .

Métodos De Preparación

Peruviol se produce comercialmente a partir de geranilacetona mediante la adición de un reactivo de Grignard de vinilo . El método de hidrodestilación utilizando un aparato tipo Clevenger es el método más común utilizado para extraer peruviol de diversas partes de las plantas, incluidas las hojas, las flores, las semillas, los frutos, las resinas, las ramitas y las maderas . Los métodos de producción industrial implican el uso de fuentes naturales como el aceite de Cabreuva y el aceite de Dalbergia parviflora .

Análisis De Reacciones Químicas

Peruviol experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones incluyen el farnesol, la vitamina E y la vitamina K1 . Peruviol también aumenta la susceptibilidad de bacterias como Staphylococcus aureus y Escherichia coli a antibióticos como la ciprofloxacina, la clindamicina, la eritromicina, la gentamicina, la tetraciclina y la vancomicina .

Aplicaciones Científicas De Investigación

Pharmacological Properties of Nerolidol

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : Research indicates that this compound possesses strong antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

- Anti-inflammatory Effects : Several studies have demonstrated this compound's ability to reduce inflammation. For instance, it has been shown to inhibit neutrophil chemotaxis and modulate inflammatory responses, suggesting its potential as an anti-inflammatory agent .

- Anticholinesterase Activity : this compound has been identified as a promising compound for treating neurodegenerative conditions such as Alzheimer's disease due to its anticholinesterase activity, which can enhance cholinergic neurotransmission .

- Antimicrobial Properties : The compound also displays antimicrobial and anti-biofilm activities against various pathogens, making it useful in treating infections .

Applications in Neurodegenerative Diseases

This compound's pharmacological profile positions it as a potential therapeutic agent for neurodegenerative diseases:

-

Case Study: Alzheimer’s Disease

A study analyzed the effect of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory and learning capabilities, attributed to its antioxidant and anticholinesterase properties . - Mechanistic Insights : The mechanism involves the inhibition of acetylcholinesterase and the reduction of amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Anti-inflammatory Applications

This compound's anti-inflammatory effects have been explored in various contexts:

- Acute Lung Injury (ALI) : Research demonstrated that this compound pretreatment significantly reduced lung inflammation induced by lipopolysaccharides (LPS), highlighting its protective effects against ALI through modulation of inflammatory pathways .

- Neutrophil Modulation : Studies have shown that this compound can down-regulate human neutrophil responses to inflammatory chemoattractants, suggesting its potential use in developing new anti-inflammatory therapies .

Antimicrobial and Antiparasitic Applications

This compound's antimicrobial properties have been documented across several studies:

- Infectious Disease Management : this compound has been effective against various fungal strains and bacteria, demonstrating potential as a natural antimicrobial agent .

-

Case Study: Tropical Infectious Diseases

In vitro studies have shown that this compound exhibits significant antifungal activity against strains responsible for tropical infections, suggesting its utility in public health interventions .

Data Tables and Case Studies

The following table summarizes key findings from recent studies on this compound's applications:

Mecanismo De Acción

Peruviol ejerce sus efectos a través de múltiples dianas y vías moleculares. Provoca alteraciones en la morfología de la raíz, cambios en el equilibrio de auxina e induce estrés oxidativo en los tejidos vegetales . Peruviol también aumenta la susceptibilidad de las bacterias a los antibióticos al interrumpir sus membranas celulares . La acción multidiana del peruviol lo convierte en un compuesto prometedor para el desarrollo de nuevos herbicidas naturales y agentes antimicrobianos .

Comparación Con Compuestos Similares

Peruviol es similar a otros alcoholes sesquiterpénicos como el linalool y el farnesol . es único en su capacidad para aumentar la susceptibilidad de las bacterias a los antibióticos y su acción multidiana en las plantas . Otros compuestos similares incluyen el nerolidyl difosfato y el nerolidyl acetato, que son derivados del peruviol .

Actividad Biológica

Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant attention in recent years due to its diverse biological activities. This article explores the multifaceted biological properties of this compound, including its anti-inflammatory, antimicrobial, anti-cancer, and antioxidant effects. The findings are supported by various studies and data tables that summarize key research outcomes.

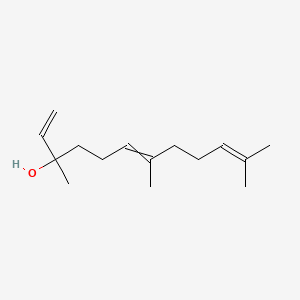

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It can be found in various essential oils and is known for its pleasant aroma. The molecular formula of this compound is C15H26O, and it exists in two isomeric forms: (E)-nerolidol and (Z)-nerolidol.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in several studies. For instance:

- Neutrophil Modulation : A study indicated that this compound inhibited human neutrophil activation induced by chemotactic peptides, with IC50 values of 4.0 µM for fMLF and 3.7 µM for WKYMVM, suggesting its potential as an anti-inflammatory agent .

- Renal Protection : In a rat model of bilateral ureteral obstruction (BUO), this compound administration resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, leading to improved renal function post-injury .

| Study Focus | Key Findings |

|---|---|

| Neutrophil Activation | IC50 = 4.0 µM (fMLF), 3.7 µM (WKYMVM) |

| Renal Dysfunction | Reduced TNF-α, IL-6; improved renal function |

2. Antimicrobial Activity

This compound exhibits potent antimicrobial effects against various pathogens:

- Bacterial Inhibition : It has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.3 mg/mL for certain strains .

- Antiparasitic Effects : this compound has demonstrated activity against Trypanosoma evansi, with morphological changes observed in the parasites post-treatment, indicating its potential use in treating parasitic infections .

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.3 | Antibacterial |

| Escherichia coli | 0.6 | Antibacterial |

| Trypanosoma evansi | - | Antiparasitic |

3. Antioxidant Properties

The antioxidant capacity of this compound has been explored in various models, highlighting its ability to scavenge free radicals and reduce oxidative stress:

- Cellular Studies : Research indicates that this compound can mitigate oxidative damage in cellular models by enhancing the activity of antioxidant enzymes .

Case Study 1: Colonic Inflammation

A study on mice treated with dextran sodium sulfate (DSS) to induce colitis showed that this compound significantly reduced disease activity index (DAI) scores and improved histological parameters of the colon compared to control groups .

Case Study 2: Neutrophil Functionality

In vitro experiments demonstrated that this compound pretreatment inhibited neutrophil chemotaxis induced by fMLF, showcasing its potential role in managing inflammatory diseases where neutrophils play a critical role .

Propiedades

IUPAC Name |

3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022247 | |

| Record name | Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

114.00 °C. @ 1.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7212-44-4 | |

| Record name | Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7212-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Nerolidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.